6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of triazolopyridazines, which are known for their wide range of pharmacological activities.
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds due to the presence of nitrogen atoms in their structure . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
The pharmacokinetic properties of triazole derivatives have been studied and summarized in silico .
Result of Action
Some triazole containing thiadiazine derivatives have shown antioxidant activity, blood glucose lowering activity, and moderate anticancer activity .
Action Environment
The design and synthesis of triazole derivatives for their antimicrobial, antioxidant, and antiviral potential have been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with pyridazine derivatives under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzylsulfanyl-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Benzylsulfanyl-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Benzylsulfanyl-3-(4-hydroxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific biological activities.
Properties
IUPAC Name |
6-benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-24-16-9-7-15(8-10-16)19-21-20-17-11-12-18(22-23(17)19)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZQZWAPNRTPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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